molecular formula C14H15NO6 B2401797 Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate CAS No. 1416981-40-2

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate

Cat. No. B2401797
M. Wt: 293.275
InChI Key: PDCALWWPUNBDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate, also known as METI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the isoxazole family and exhibits interesting pharmacological properties that make it a promising candidate for drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate involves the reaction of 3,4,5-trimethoxyphenylacetic acid with hydroxylamine hydrochloride to form 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylic acid, which is then esterified with methanol using a condensation reaction to form the final product.

Starting Materials
3,4,5-trimethoxyphenylacetic acid, Hydroxylamine hydrochloride, Methanol

Reaction
Step 1: React 3,4,5-trimethoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate and acetic acid to form 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylic acid., Step 2: Esterify 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylic acid with methanol using a condensation reaction in the presence of a catalyst such as sulfuric acid to form Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate.

Mechanism Of Action

The exact mechanism of action of Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In animal models, Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been shown to decrease the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its properties can be modified through chemical modifications. Additionally, Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been extensively studied in animal models, which provides a wealth of information on its pharmacological properties. However, there are also limitations to using Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, its potential toxicity and side effects need to be further evaluated.

Future Directions

There are several future directions for research on Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate. One area of research is the development of Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate and its effects on different signaling pathways. Furthermore, studies on the potential toxicity and side effects of Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate need to be conducted to ensure its safety for clinical use. Finally, clinical trials are needed to evaluate the efficacy of Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate in humans and its potential applications in various diseases.

Scientific Research Applications

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been extensively studied for its potential therapeutic applications. Some of the areas of research include neuroprotection, anti-inflammatory effects, and anticancer activity. Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. Additionally, Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been found to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Furthermore, Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

methyl 5-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-17-11-5-8(6-12(18-2)13(11)19-3)10-7-9(15-21-10)14(16)20-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCALWWPUNBDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate

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